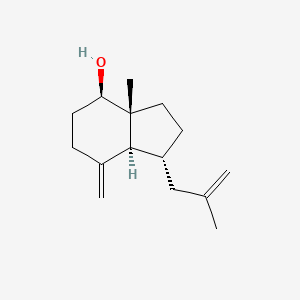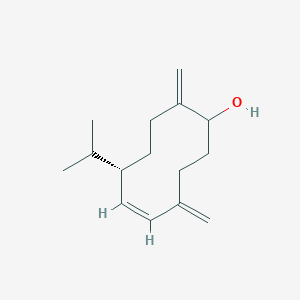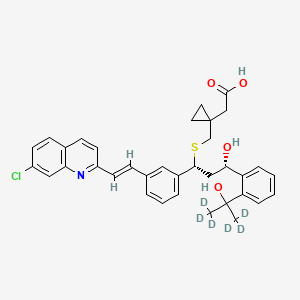
JWH 073 4-hydroxyindole metabolite-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 073 4-hydroxyindole metabolite-d7 contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions. It is intended for use as an internal standard for the quantification of JWH 073 4-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor are 8.9 and 38 nM, respectively for a CB1:CB2 ratio of 0.23. JWH 073 is one of several synthetic CBs which have been included in smoking mixtures. JWH 073 4-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018.
Applications De Recherche Scientifique
Metabolite Identification and Quantification : JWH 073 4-hydroxyindole metabolite-d7 is a crucial marker in the identification and quantification of JWH-018 and JWH-073 metabolites in human urine. Chimalakonda et al. (2011) developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) method incorporating deuterium-labeled internal standards for rapid resolution and sensitive detection of these metabolites, which are significant in forensic toxicology and drug testing scenarios (Chimalakonda et al., 2011).
Biomarker Identification : Research by Lovett et al. (2013) identified a common metabolite for naphthoylindole-based synthetic cannabinoids, including JWH-018 and JWH-073, in urine specimens. This metabolite could potentially be used as a common biomarker for the qualitative and quantitative analysis of these synthetic cannabinoids (Lovett et al., 2013).
Forensic Analysis : A study by Jang et al. (2013) focused on the monitoring of urinary metabolites of JWH-018 and JWH-073 in legal cases, emphasizing the importance of these metabolites, including the 4-hydroxyindole derivative, in forensic investigations related to synthetic cannabinoid use (Jang et al., 2013).
In Vitro Metabolite Analysis : Gambaro et al. (2014) investigated the in vitro incubation with human liver microsomes of JWH-018 and JWH-073 to identify principal metabolites, including the 4-hydroxyindole derivatives. Their findings aid in understanding the metabolic pathways and detecting synthetic cannabinoid abusers (Gambaro et al., 2014).
Development of Analytical Methods : Paul and Bosy (2015) developed a sensitive method for the simultaneous detection and quantification of JWH-018 and JWH-073 carboxylic acid and hydroxy metabolites in urine. This is vital for forensic analysis and understanding the pharmacokinetics of these substances (Paul & Bosy, 2015).
Hydroxyl-Position Determination : The study by Kusano et al. (2016) focused on the mass spectrometric differentiation of hydroxyindole metabolite isomers of JWH-018, which is critical for precise forensic and toxicological investigations (Kusano et al., 2016).
Metabolite Binding and Agonist Activity : Rajasekaran et al. (2013) explored how monohydroxylated metabolites of JWH-018 and JWH-073, including the 4-hydroxyindole derivatives, retain high affinity and activity at cannabinoid type-2 receptors, contributing to their psychoactive and potentially toxic effects (Rajasekaran et al., 2013).
Propriétés
Nom du produit |
JWH 073 4-hydroxyindole metabolite-d7 |
|---|---|
Formule moléculaire |
C23H14D7NO2 |
Poids moléculaire |
350.5 |
Nom IUPAC |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-4-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3/i1D3,2D2,3D2 |
Clé InChI |
DKIVMJXJKHHIRO-NCKGIQLSSA-N |
SMILES |
CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Synonymes |
(1-butyl-(2,2,3,3,4,4,4-d7)-4-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B1159717.png)